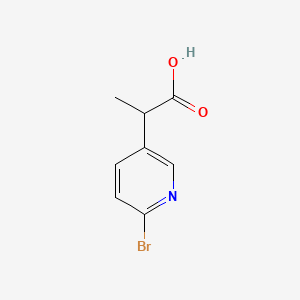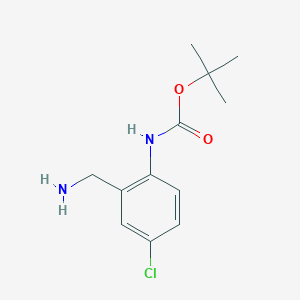
3-Cyclopropyl-3-hydroxypentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropyl-3-hydroxypentanoic acid is an organic compound characterized by a cyclopropyl group attached to a hydroxylated pentanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-3-hydroxypentanoic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which is then followed by the addition of water and subsequent heating . Another method includes the action of alkali on ethyl γ-chlorobutyrate . These methods typically require careful control of reaction conditions to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrolysis processes, utilizing robust reaction setups to handle the vigorous reactions and ensure safety. The use of automated systems for precise addition of reagents and temperature control is crucial in industrial settings to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Cyclopropyl-3-hydroxypentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyclopropyl group can be functionalized through transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Conditions for these reactions often involve specific temperatures and solvents to optimize the reaction rates and yields.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For instance, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols. Substitution reactions can introduce various functional groups onto the cyclopropyl ring, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropyl-3-hydroxypentanoic acid has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing more complex molecules . In biology, its derivatives are studied for their potential biological activities and interactions with enzymes . In medicine, the compound is explored for its potential therapeutic properties, including its role as a conformational restrictor in drug design . Industrially, it is used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopropyl-3-hydroxypentanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with enzymes and receptors . The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3-Cyclopropyl-3-hydroxypentanoic acid include (S)-3-hydroxypentanoic acid and other cyclopropyl-containing carboxylic acids . These compounds share structural similarities but differ in their functional groups and reactivity.
Uniqueness: this compound is unique due to its combination of a cyclopropyl ring and a hydroxylated pentanoic acid chain. This structural motif imparts distinct chemical properties, such as increased ring strain and potential for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
3-cyclopropyl-3-hydroxypentanoic acid |
InChI |
InChI=1S/C8H14O3/c1-2-8(11,5-7(9)10)6-3-4-6/h6,11H,2-5H2,1H3,(H,9,10) |
InChI-Schlüssel |
MVNGATOCDBXATI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC(=O)O)(C1CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Tetrahydro-1H-5lambda~6~-thieno[3,4-c]furan-1,3,5,5-tetrone](/img/structure/B13582593.png)

![Furan-2-yl[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]methanone](/img/structure/B13582601.png)
![(1R)-1-{7-bromoimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13582608.png)

